molecular formula C17H30O B14063529 2-Methylidenecyclohexadecan-1-one CAS No. 1027-10-7

2-Methylidenecyclohexadecan-1-one

Katalognummer: B14063529
CAS-Nummer: 1027-10-7
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: YCMKXXXJUDFYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidenecyclohexadecan-1-one is an organic compound with the molecular formula C17H30O It is a ketone with a cyclohexadecane ring structure and a methylene group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenecyclohexadecan-1-one typically involves the cyclization of long-chain alkenes or the oxidation of corresponding alcohols. One common method is the catalytic hydrogenation of cyclohexadec-2-en-1-one, followed by dehydrogenation to introduce the methylene group. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidenecyclohexadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylidenecyclohexadecan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylidenecyclohexadecan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexadecanone: Lacks the methylene group, resulting in different reactivity.

    2-Methylcyclohexadecanone: Similar structure but with a methyl group instead of a methylene group.

    Cyclohexadec-2-en-1-one: Contains a double bond, leading to distinct chemical properties.

Uniqueness

2-Methylidenecyclohexadecan-1-one is unique due to the presence of the methylene group, which imparts specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

1027-10-7

Molekularformel

C17H30O

Molekulargewicht

250.4 g/mol

IUPAC-Name

2-methylidenecyclohexadecan-1-one

InChI

InChI=1S/C17H30O/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(16)18/h1-15H2

InChI-Schlüssel

YCMKXXXJUDFYCV-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCCCCCCCCCCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.